Benthiavalicarb-isopropyl (CAS 177406-68-7) is a highly active valinamide carbamate compound primarily utilized as a targeted oomyceticide. It operates via the inhibition of cellulose synthase (CesA3), disrupting cell wall biosynthesis in pathogenic oomycetes [1]. From a procurement and formulation perspective, it is characterized by a moderate aqueous solubility of 13.14 mg/L at 20°C and an exceptionally low vapor pressure of <3.0 × 10^-4 Pa at 25°C [2]. These physicochemical baselines make it highly processable for solid-state formulations, particularly water-dispersible granules (WG) and flowable concentrates, ensuring long-term shelf stability and minimal evaporative loss during field deployment [2].
Generic substitution of benthiavalicarb-isopropyl with older systemic agents like metalaxyl or broad-spectrum contact protectants like mancozeb fundamentally compromises application efficacy. Substituting with metalaxyl fails in agricultural zones with established phenylamide-resistant strains, as benthiavalicarb-isopropyl relies on a distinct biochemical target (CesA3) unaffected by RNA polymerase mutations [1]. Furthermore, replacing it with contact fungicides eliminates critical translaminar and acropetal systemic mobility, which is necessary for curative action and the protection of newly formed plant tissues post-application [2]. Even within the carboxylic acid amide (CAA) class, substituting with dimethomorph or iprovalicarb alters the dose-response profile, as benthiavalicarb-isopropyl achieves field efficacy at substantially lower active ingredient rates (25–75 g a.i./ha), directly impacting the volume of raw material required for commercial formulations [1].
When evaluating active ingredient requirements for commercial formulations, benthiavalicarb-isopropyl demonstrates a vastly superior potency profile compared to conventional contact protectants. Field trials indicate that benthiavalicarb-isopropyl effectively controls late blight at application rates of 25–75 g a.i./ha [1]. In stark contrast, standard protectants like mancozeb require application rates exceeding 1000–1400 g a.i./ha to achieve comparable disease suppression[2]. This order-of-magnitude difference in required active ingredient drastically reduces the bulk mass needed for procurement, lowering transportation, storage, and formulation costs.
| Evidence Dimension | Effective field application rate |
| Target Compound Data | 25–75 g a.i./ha |
| Comparator Or Baseline | Mancozeb (>1000 g a.i./ha) |
| Quantified Difference | >13-fold reduction in active ingredient requirement |
| Conditions | Field trials against Phytophthora infestans |
Procurement of this high-potency active ingredient significantly reduces the bulk volume required for manufacturing, optimizing supply chain logistics and formulation footprint.
Benthiavalicarb-isopropyl exhibits exceptional systemic mobility, allowing for versatile application methods that are impossible with non-systemic alternatives. In controlled growth chamber studies, a single root application of benthiavalicarb-isopropyl at just 1 mg a.i. per plant provided complete, prolonged systemic protection against foliar downy mildew and late blight for up to four weeks[1]. Contact fungicides like chlorothalonil or mancozeb provide zero acropetal systemic protection and require repeated foliar applications to protect new growth [1].
| Evidence Dimension | Duration of systemic foliar protection from root application |
| Target Compound Data | Up to 4 weeks of complete protection |
| Comparator Or Baseline | Contact fungicides (0 weeks systemic protection) |
| Quantified Difference | 4-week extension of systemic efficacy |
| Conditions | 1 mg a.i./plant root treatment in nursery multi-cell trays |
Enables the development of high-value nursery root-drench formulations that reduce the frequency of field spraying.
The procurement of benthiavalicarb-isopropyl is highly justified in markets where target pathogens have developed resistance to legacy chemistries. In vitro and greenhouse efficacy tests demonstrate that benthiavalicarb-isopropyl strongly inhibits mycelial growth and sporulation of both metalaxyl-sensitive and metalaxyl-resistant strains of Phytophthora infestans [1]. Because it targets cellulose synthase (CesA3) rather than RNA polymerase, it bypasses the resistance mechanisms that render metalaxyl ineffective, maintaining baseline EC50 values against resistant phenotypes [1].
| Evidence Dimension | Efficacy against resistant strains |
| Target Compound Data | Highly active against metalaxyl-resistant strains |
| Comparator Or Baseline | Metalaxyl (Mefenoxam) (Loss of efficacy / high EC50) |
| Quantified Difference | Complete restoration of control against resistant phenotypes |
| Conditions | In vitro and greenhouse trials on Phytophthora infestans |
Essential for formulators designing products for agricultural regions with documented phenylamide resistance.
Benthiavalicarb-isopropyl possesses ideal physical properties for solid-state formulations, notably a very low vapor pressure of <3.0 × 10^-4 Pa at 25°C (estimated at 5.38 × 10^-10 mm Hg)[1]. This renders the compound essentially non-volatile from water and soil surfaces, unlike more volatile agricultural active ingredients that suffer from evaporative loss post-application or during high-temperature processing [1]. This thermal and atmospheric stability directly supports its processability into water-dispersible granules (WG) with extended shelf life.
| Evidence Dimension | Vapor pressure at 25°C |
| Target Compound Data | <3.0 × 10^-4 Pa |
| Comparator Or Baseline | Volatile agricultural active ingredients (High evaporative loss) |
| Quantified Difference | Negligible volatility |
| Conditions | Standard atmospheric pressure at 25°C |
Guarantees active ingredient retention during the manufacturing of solid formulations and minimizes field losses due to volatilization.
Directly leveraging its efficacy against metalaxyl-resistant strains, benthiavalicarb-isopropyl is an ideal co-formulant with multi-site protectants (e.g., mancozeb) or novel chemistries (e.g., oxathiapiprolin) to create robust resistance-management products [1].
Due to its ultra-low field application rate (25–75 g a.i./ha) and low vapor pressure, it is highly suited for the production of concentrated, low-bulk WG products that reduce packaging and transport costs [2].
Capitalizing on its exceptional acropetal mobility, the compound can be formulated into specialized root treatments that provide up to four weeks of systemic protection for young plants prior to field transplantation [3].